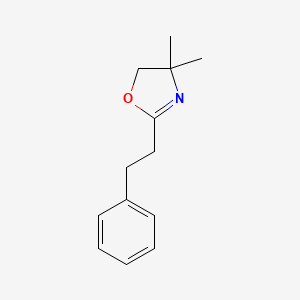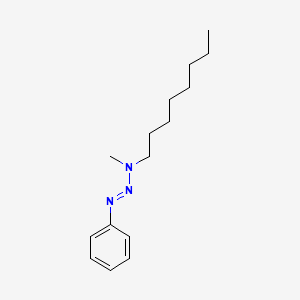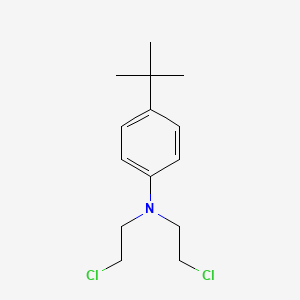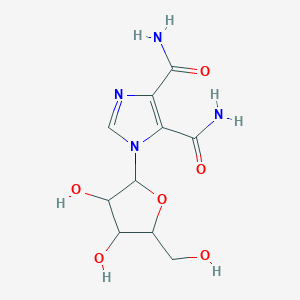
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
The synthesis of 1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide involves several steps. One common method starts with the protection of the hydroxyl groups of ribofuranose, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often involve the use of catalysts such as nickel and reagents like amido-nitriles . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in various biological processes.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide can be compared with other imidazole derivatives, such as:
1H-imidazole-4,5-dicarboxamide: Lacks the ribofuranosyl group, which may affect its biological activity.
1-beta-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide: The beta configuration of the ribofuranosyl group may result in different chemical and biological properties.
1-(2’-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione: This compound has additional modifications that may enhance its stability and therapeutic potential
Properties
CAS No. |
69465-42-5 |
|---|---|
Molecular Formula |
C10H14N4O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C10H14N4O6/c11-8(18)4-5(9(12)19)14(2-13-4)10-7(17)6(16)3(1-15)20-10/h2-3,6-7,10,15-17H,1H2,(H2,11,18)(H2,12,19) |
InChI Key |
NLRZTUDUQPHELG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)

![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

![6-[Bis(2-chloroethyl)aminomethyl]chromen-2-one](/img/structure/B14004665.png)

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)

![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
![2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B14004715.png)

